Silane, (chloroethynyl)triethyl-
Description
Silane, (chloroethynyl)triethyl- is a hypothetical organosilicon compound with the proposed structure Cl–C≡C–Si(C₂H₅)₃. Organosilanes with chloro or ethynyl substituents are widely used in catalysis, surface modification, and materials science due to their tunable reactivity .
Properties
IUPAC Name |
2-chloroethynyl(triethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-4-10(5-2,6-3)8-7-9/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYWUIGZPLMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464021 | |
| Record name | Silane, (chloroethynyl)triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23184-01-2 | |
| Record name | Silane, (chloroethynyl)triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ethyl Trichlorosilane (C₂H₅Cl₃Si, CAS 115-21-9)
- Structure : Features three chlorine atoms and one ethyl group bonded to silicon.
- Properties : Molecular weight = 163.5 g/mol. Highly reactive toward moisture, releasing HCl upon hydrolysis.
- Applications : Used as a precursor for silicones and in surface treatment of glass or minerals.
- Key Difference : Lacks the ethynyl group, reducing its utility in alkyne-based coupling reactions compared to the target compound .
Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl, CAS 1558-25-4)
- Structure : Chloromethyl group (-CH₂Cl) attached to a trichlorosilyl group.
- Properties : Molecular formula = CH₂Cl₄Si. Boiling point ~150°C.
- Reactivity : The chloromethyl group undergoes nucleophilic substitution, while the trichlorosilyl group reacts with hydroxyl surfaces.
- Applications : Intermediate in silicone resin production. Less sterically hindered than triethyl-substituted silanes .
Chlorotriphenylsilane (C₁₈H₁₅ClSi, CAS 76-86-8)
- Structure : Triphenylsilyl group with a single chlorine substituent.
- Properties : Molecular weight = 294.85 g/mol. Solid at room temperature.
- Reactivity : The bulky phenyl groups hinder nucleophilic attacks, making it less reactive than aliphatic chlorosilanes.
- Applications: Used in arylations and as a protecting group in organic synthesis.
1-Chloroethyltrichlorosilane (ClCH₂CH₂SiCl₃, CAS N/A)
- Structure : Chloroethyl (-CH₂CH₂Cl) and trichlorosilyl groups.
- Properties : Combines aliphatic and silicon-bound chlorides. Likely liquid with high density.
- Reactivity : Hydrolyzes rapidly, posing handling challenges. The ethyl spacer reduces electrophilicity compared to the ethynyl group in the target compound .
(4-Chlorophenyl)triethoxysilane (C₁₂H₁₇ClO₃Si, CAS N/A)
- Structure : Combines a chlorophenyl group with triethoxy substituents on silicon.
- Properties: Molecular weight = 272.8 g/mol. Hydrolyzes to form silanols for surface adhesion.
- Applications: Coupling agent in polymers and composites.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Reactivity | Applications |
|---|---|---|---|---|---|
| Silane, (chloroethynyl)triethyl-* | C₈H₁₄ClSi | 185.7 (hypothetical) | N/A | Alkyne coupling, electrophilic substitution | Synthesis, materials science |
| Ethyl Trichlorosilane | C₂H₅Cl₃Si | 163.5 | 115-21-9 | Hydrolysis, silicone precursor | Glass treatment, silicones |
| Trichloro(chloromethyl)silane | CH₂Cl₄Si | 198.4 | 1558-25-4 | Nucleophilic substitution | Silicone resins |
| Chlorotriphenylsilane | C₁₈H₁₅ClSi | 294.85 | 76-86-8 | Aromatic functionalization | Protecting groups, arylations |
| (4-Chlorophenyl)triethoxysilane | C₁₂H₁₇ClO₃Si | 272.8 | N/A | Surface adhesion, slow hydrolysis | Polymer composites |
*Hypothetical structure inferred from nomenclature.
Research Findings and Trends
- Reactivity Trends : Chlorosilanes with aliphatic substituents (e.g., ethyl, ethynyl) exhibit faster hydrolysis and greater electrophilicity than aromatic derivatives (e.g., triphenylsilanes) .
- Steric Effects : Bulky substituents (e.g., phenyl, triethyl) reduce reactivity but enhance stability, as seen in Chlorotriphenylsilane versus Ethyl Trichlorosilane .
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